

Comparative Analysis of 2-Amino-5-halo-4-methoxypyrimidines for Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-*iodo*-4-methoxypyrimidine

Cat. No.: B582037

[Get Quote](#)

For immediate release:

This publication provides a comparative guide to the characterization of **2-Amino-5-*iodo*-4-methoxypyrimidine** and its commercially available alternatives, 2-Amino-5-bromo-4-methoxypyrimidine and 2-Amino-5-chloro-4-methoxypyrimidine. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks for chemical synthesis and drug discovery programs.

While **2-Amino-5-*iodo*-4-methoxypyrimidine** is a valuable reagent, detailed experimental characterization data is not readily available in public literature. Therefore, this guide presents a comparative overview based on available data for its bromo and chloro analogs, which serve as viable alternatives in many synthetic applications.

Physicochemical Characterization Data

The following table summarizes the key physicochemical properties of **2-Amino-5-*iodo*-4-methoxypyrimidine** and its bromo and chloro analogs. This data is essential for understanding the reactivity and handling requirements of these compounds.

Property	2-Amino-5-iodo-4-methoxypyrimidine	2-Amino-5-bromo-4-methoxypyrimidine [1][2][3]	2-Amino-5-chloro-4-methoxypyrimidine
Molecular Formula	C ₅ H ₆ IN ₃ O	C ₅ H ₆ BrN ₃ O	C ₅ H ₅ ClN ₃ O
Molecular Weight	251.03 g/mol	219.03 g/mol	159.57 g/mol
CAS Number	89322-66-7	36082-45-8	5734-64-5
Appearance	Not specified	Solid	Very Pale Yellow Solid[4]
Purity	Not specified	min 98%[1]	Min. 95.0% (HPLC)[4]
Melting Point	Not specified	Not specified	170 °C[4]

Note: Data for **2-Amino-5-iodo-4-methoxypyrimidine** is limited. The data for the bromo and chloro analogs is provided for comparison.

Experimental Protocols

Standard analytical techniques are employed to characterize these pyrimidine derivatives. The following are generalized protocols for obtaining key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of organic molecules.

- Instrumentation: 400 MHz NMR Spectrometer
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.

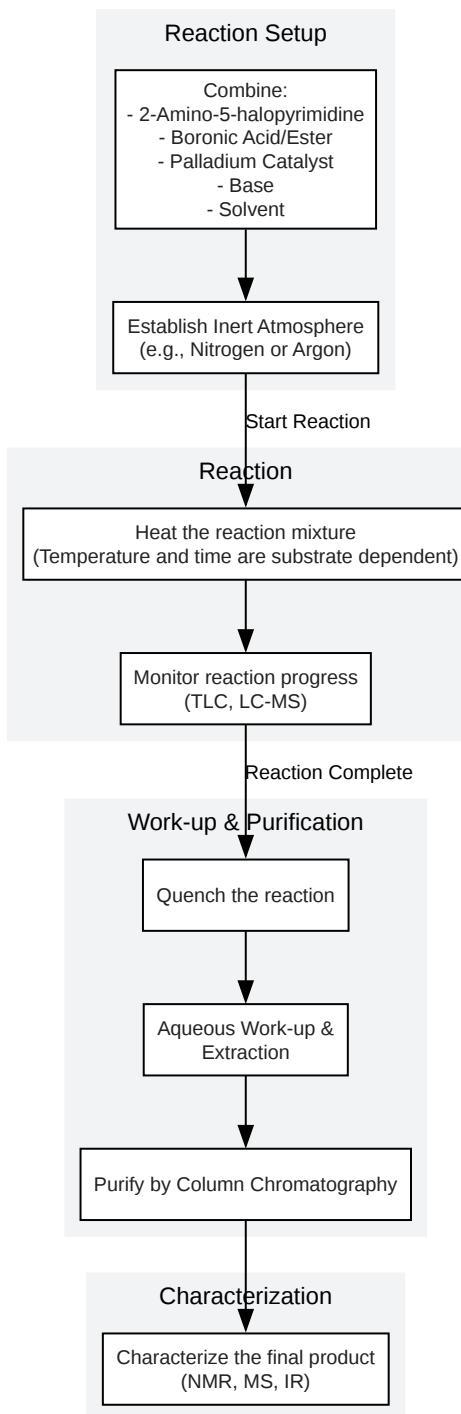
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer
- Sample Preparation: Solid samples can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.


- Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Synthetic Utility and Reaction Workflow

2-Aminopyrimidine derivatives are versatile building blocks in medicinal chemistry, often utilized in cross-coupling reactions to construct more complex molecules. The halogen atom at the 5-position provides a handle for such transformations, with the reactivity generally following the trend I > Br > Cl.

A common application of these compounds is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving a 2-amino-5-halopyrimidine.

General Workflow for Suzuki Coupling of 2-Amino-5-halopyrimidines

[Click to download full resolution via product page](#)

Caption: A general workflow for the Suzuki coupling reaction.

This workflow highlights the key steps involved in utilizing 2-amino-5-halopyrimidines as substrates in a common and powerful C-C bond-forming reaction, which is a foundational technique in the synthesis of many pharmaceutical compounds.^{[5][6]} The choice of halogen on the pyrimidine ring will significantly influence the reaction conditions required for optimal yield.

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. jennysynth.com [jennysynth.com]
- 3. 2-AMINO-5-BROMO-4-METHOXYPYRIMIDINE CAS#: 36082-45-8 [m.chemicalbook.com]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Comparative Analysis of 2-Amino-5-halo-4-methoxypyrimidines for Pharmaceutical Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582037#characterization-data-for-2-amino-5-iodo-4-methoxypyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com